Perfluorooctadecanoic acid (PFOA), also known as pentadecafluorooctadecanoic acid, is a synthetic perfluorinated carboxylic acid and fluorosurfactant. It belongs to the class of per- and polyfluoroalkyl substances (PFAS). PFOA is not found naturally in the environment and is primarily produced through industrial processes [].
Perfluorooctadecanoic acid is synthesized industrially and is primarily used in the production of fluoropolymers. It is classified as a perfluorocarboxylic acid, which includes other compounds like perfluorooctanoic acid and perfluorononanoic acid. These substances are known for their persistence in the environment and potential health effects, leading to increased regulatory scrutiny globally .
Perfluorooctadecanoic acid can be synthesized through several methods:
The molecular structure of perfluorooctadecanoic acid consists of an 18-carbon chain fully substituted with fluorine atoms, terminating in a carboxylic acid group (-COOH). Its chemical formula is . The presence of the carboxylic acid group imparts acidic properties, while the fully fluorinated carbon chain contributes to its hydrophobic characteristics.
Perfluorooctadecanoic acid can participate in various chemical reactions:
The mechanism of action for perfluorooctadecanoic acid primarily involves its interaction with biological membranes due to its amphiphilic nature (hydrophobic tail and hydrophilic head). This interaction can disrupt cellular membranes and affect cellular signaling pathways:
Perfluorooctadecanoic acid exhibits several key physical and chemical properties:
Perfluorooctadecanoic acid finds applications across various fields:
Perfluorooctadecanoic acid possesses a linear molecular structure consisting of seventeen fully fluorinated carbon atoms (CF3-(CF2)16-COOH), terminating in a carboxylic acid functional group. The carbon-fluorine bonds are exceptionally strong (~485 kJ/mol), creating a molecular shield that confers unparalleled chemical and thermal stability. This structure underpins PFOcDA's classification as a perfluoroalkyl carboxylic acid (PFCA) with an 18-carbon backbone, distinguishing it from shorter-chain PFCAs (e.g., PFOA, C8) and sulfonates (e.g., PFOS).
Table 1: Fundamental Physicochemical Properties of Perfluorooctadecanoic Acid
Property | Value / Description | Significance |
---|---|---|
Molecular Formula | C18HF35O2 | Indicates composition: 18 Carbon, 35 Fluorine, 1 Hydrogen, 2 Oxygen atoms |
CAS Registry Number | 16517-11-6 | Unique identifier for chemical substances |
Molar Mass | 914.10 g/mol | High molecular weight characteristic of long-chain PFAS |
Physical State (25°C) | Solid | Wax-like or powdery solid at ambient conditions |
Melting Point | >100°C (estimated) | High melting point consistent with long-chain perfluorinated acids |
Water Solubility | Very Low (µg/L range or lower) | Limited dissolution in water, increasing tendency for sorption to solids |
pKa | ~0 (Strong acid) | Fully dissociated (anionic form: C17F35COO⁻) at environmental pH |
Log KOW | Very High (>6, estimated) | Indicates extreme hydrophobicity and high potential for bioaccumulation |
Surfactant Properties | Exceptionally low surface tension | High effectiveness as surfactant despite low solubility |
The extreme hydrophobicity of the perfluorinated chain dominates PFOcDA's behavior, resulting in very low water solubility (expected to be significantly lower than the 9.5 mg/L reported for PFOA) [3] [8]. In aqueous environments, it exists almost entirely in its anionic conjugate base form (perfluorooctadecanoate) due to its strong acidity (pKa ~0). Its estimated octanol-water partition coefficient (Log KOW) suggests a high potential for partitioning into organic matter, sediments, and biological tissues. While direct measurement data is scarcer than for C8-C14 PFCAs, its structural similarity and longer chain length imply even greater persistence and bioaccumulation potential [4] [6]. Like other long-chain PFCAs, PFOcDA exhibits surfactant properties due to its amphiphilic structure, capable of significantly reducing surface tension at interfaces, although its practical use as a surfactant is limited by its low solubility [4] [8].
Perfluorooctadecanoic acid was synthesized historically via electrochemical fluorination (ECF) or telomerization processes, analogous to methods used for other long-chain perfluorinated carboxylic acids. The ECF process, pioneered by 3M, involved electrolyzing octadecanoic acid (stearic acid) in anhydrous hydrogen fluoride, substituting hydrogen atoms with fluorine under high voltage. This process yielded complex isomeric mixtures and byproducts. Alternatively, telomerization built the fluorinated carbon chain by polymerizing tetrafluoroethylene (TFE) units, often initiated by iodide or other catalysts, followed by oxidation to yield the carboxylic acid. Neither process was likely optimized or scaled for PFOcDA specifically compared to commodity PFAS like perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS) [3] [6].
Industrial applications of Perfluorooctadecanoic acid itself were highly specialized and less widespread than its shorter-chain counterparts (C6-C10) due to its lower solubility, higher cost, and physical properties. Potential niche uses included:
It is critical to note that Perfluorooctadecanoic acid could also be present as an impurity or degradation product during the manufacture or environmental breakdown of other long-chain fluorotelomer-based products and polymers. While not a major intentional commercial product, its presence in the environment and biota demonstrates its formation and release through industrial activities related to PFAS chemistry [4] [6].
Perfluorooctadecanoic acid (PFOcDA) falls under the regulatory purview of international frameworks targeting per- and polyfluoroalkyl substances (PFAS), primarily due to its structural similarity to regulated long-chain perfluoroalkyl carboxylic acids (PFCAs), its extreme persistence, and its potential for bioaccumulation.
Table 2: Global Regulatory Status of Perfluorooctadecanoic Acid
Regulatory Framework | Status & Classification | Key Provisions Relevant to PFOcDA |
---|---|---|
Stockholm Convention on Persistent Organic Pollutants (POPs) | Listed implicitly under the 2019 amendment for PFOA, its salts, and PFOA-related compounds (Decision SC-9/12, Annex A) | The Convention defines "PFOA-related compounds" as substances that degrade to PFOA. While PFOcDA does not degrade to C8 PFOA, its structural homology and properties lead to its grouping with long-chain PFCAs (C9-C21) under consideration for global elimination. Production and use are banned with limited exemptions [2] [7]. |
EU POPs Regulation | Directly included as a substance restricted under Annex I | Implements the Stockholm Convention in the EU. PFOcDA is covered under the entry for PFOA, its salts, and PFOA-related compounds (effective July 2020). This prohibits manufacturing, use, and placing on the market with specific time-limited exemptions for certain applications [2] [7]. |
EU REACH Regulation | Included within the scope of the universal PFAS restriction proposal (Submitted Jan 2023) | A proposal by five European nations aims to restrict over 10,000 PFAS, including PFOcDA. Under evaluation by ECHA (RAC/SEAC opinions expected 2024-2025), it proposes a ban with possible use-specific derogations (transition periods of 18 months up to 12 years) [4] [7]. |
Other National Regulations (e.g., US, Canada) | Typically regulated as part of broader PFAS groups or long-chain PFCAs | Often covered under actions targeting long-chain PFCAs (e.g., US EPA Significant New Use Rules for C9-C21 PFCAs). Monitoring in drinking water and environmental media is increasing, with PFOcDA included in analytical methods [6] [8]. |
The pivotal regulatory step occurred under the Stockholm Convention. The 2019 decision (SC-9/12) amended Annex A to list "Perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds" for global elimination. While targeting C8 chemistry, the accompanying indicative list and scientific rationale encompass substances with similar properties and concerns, including longer-chain PFCAs like Perfluorooctadecanoic acid [2]. This listing, driven by PFOA's persistence, bioaccumulation, long-range transport, and toxicity, inherently extends to structurally homologous long-chain PFCAs due to shared hazard profiles. Consequently, the EU POPs Regulation (EU 2019/1021), which directly implements the Convention, explicitly includes PFOcDA within its restrictions, prohibiting its production, use, and placing on the market within the EU since July 4, 2020, subject to specific temporary exemptions [2] [7].
Simultaneously, the EU REACH Regulation is advancing broader restrictions. A proposal submitted in January 2023 by Denmark, Germany, the Netherlands, Norway, and Sweden seeks to restrict the manufacture, placing on the market, and use of approximately 10,000 PFAS substances, including Perfluorooctadecanoic acid. This "universal PFAS restriction" is currently under scientific and socio-economic evaluation by the European Chemicals Agency's committees (RAC and SEAC). It proposes two main options: a full ban after an 18-month transition (RO1), or a ban with use-specific derogations allowing longer transition periods (5 or 12 years) for critical applications where alternatives are unavailable (RO2) [4] [7]. The outcome will significantly impact any remaining potential uses of PFOcDA in the EU.
Globally, regulatory trends focus on monitoring and restricting long-chain PFCAs as a group. While specific regulations naming Perfluorooctadecanoic acid are less common, it is consistently captured under definitions targeting perfluoroalkyl carboxylic acids with carbon chain lengths around C18 or within broader ranges (e.g., C9-C21). Increasingly stringent controls on production, use, and environmental emissions are being implemented, reflecting its status as a persistent organic pollutant of global concern [4] [6] [7].
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